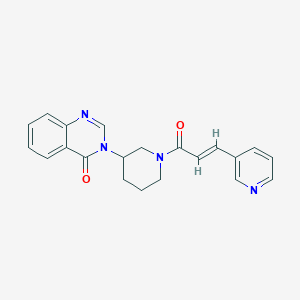
(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one, also known as Compound 1, is a novel small molecule with potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
1. Molecular Interaction and Biological Profile
A study by Kakoulidou et al. (2021) investigated the interaction of a similar quinazoline derivative with manganese(II), resulting in the formation of manganese(II) complexes characterized by single-crystal X-ray crystallography. These complexes exhibited significant biological activities, including binding affinity with calf-thymus DNA, the cleavage ability of plasmid DNA, interaction with bovine serum albumin, and scavenging abilities for various radicals, highlighting their potential in DNA-binding and antioxidant applications (Kakoulidou et al., 2021).
2. Antimicrobial and Antioxidant Activities
Another study focused on the interaction of a novel quinazoline compound with Zn2+ in the presence of the non-steroidal anti-inflammatory drug sodium diclofenac. The resulting complexes showed promising results in DNA binding and cleavage studies, antioxidant activities, and interactions with albumin. These findings suggest potential applications in developing novel DNA binders, cleavers, antioxidants, and radical scavengers for biomedical and biotechnological applications (Kakoulidou et al., 2020).
3. Tyrosine Kinase Inhibition for Cancer Therapy
The compound's derivatives have been evaluated as dual inhibitors of Her-1 and Her-2 tyrosine kinases, showing promise in overcoming drug resistance in non-small cell lung cancer. This research underscores the potential of these compounds in developing novel therapeutic agents for targeting EGFR in solid tumors, especially in cases resistant to selective inhibitors (Cha et al., 2009).
4. Novel Antibiotics Against Resistant Bacteria
Research has also led to the discovery of quinazolinone derivatives as effective antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). These compounds impair cell-wall biosynthesis by binding to penicillin-binding proteins, presenting a new class of antibiotics to combat MRSA infections (Bouley et al., 2015).
5. Synthesis and Antimicrobial Activities
The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. Studies like those conducted by Ashok et al. (2014) and others highlight the compound's utility in developing new antimicrobial agents, offering potential solutions to antibiotic resistance challenges (Ashok et al., 2014).
Propiedades
IUPAC Name |
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-20(10-9-16-5-3-11-22-13-16)24-12-4-6-17(14-24)25-15-23-19-8-2-1-7-18(19)21(25)27/h1-3,5,7-11,13,15,17H,4,6,12,14H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLUCQAJSNGOLT-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2958095.png)
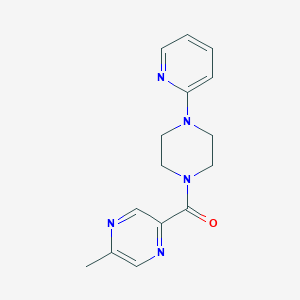
![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)
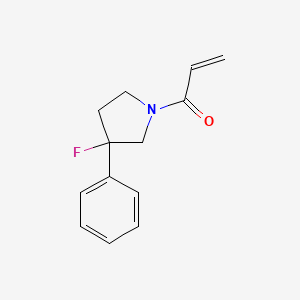

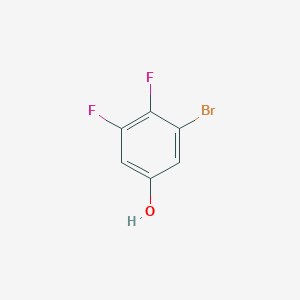
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2958105.png)
![3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide trihydrochloride](/img/structure/B2958106.png)
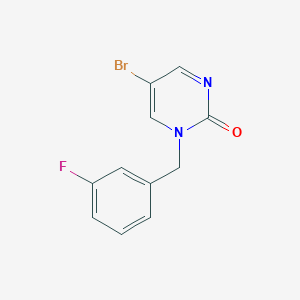
![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2958112.png)
![3-[1-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2958113.png)

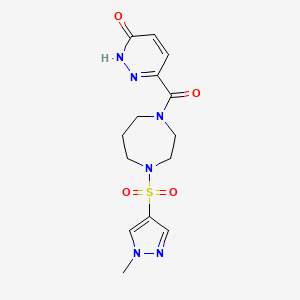
![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 2,4-dichlorobenzoate](/img/structure/B2958117.png)